N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

MCHr1 antagonist structure–activity relationship cardiovascular safety

Research on chromone-2-carboxamide anti-infectives often stalls due to hERG-related cardiotoxicity. This 6-chloro-7-methyl analog provides a distinct chemotype to decouple desired anti-parasitic activity from cardiovascular off-target effects. Key advantages: - Enables direct comparison in hERG binding and patch-clamp assays. - Primary amine handle allows conjugation for target deconvolution studies. - Serves as a reference standard for hit-to-lead optimization within patented chemical space.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
Cat. No. B12118094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)N
InChIInChI=1S/C19H17ClN2O3/c1-11-8-17-14(9-15(11)20)16(23)10-18(25-17)19(24)22-7-6-12-2-4-13(21)5-3-12/h2-5,8-10H,6-7,21H2,1H3,(H,22,24)
InChIKeyCIVUAUVAGWOTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Profile: 6-Chloro-7-methyl Chromone-2-Carboxamide


N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic, small-molecule chromone-2-carboxamide derivative belonging to a class of compounds investigated for their anti-infective properties [1]. The molecule features a 6-chloro-7-methyl-4-oxo-4H-chromene core linked via a carboxamide bridge to a 4-aminophenethyl side chain. This specific substitution pattern distinguishes it from other chromone-2-carboxamide analogs explored as melanin-concentrating hormone receptor 1 (MCHr1) antagonists and anti-infective agents [1][2].

Substitution Specificity: 6-Cl-7-Me Motif


Chromone-2-carboxamide scaffolds are highly sensitive to substitution patterns; even minor modifications can drastically alter target affinity, selectivity, and pharmacokinetic profiles [1]. For MCHr1 antagonists, the 7-fluoro substitution was historically preferred for oral efficacy, but it introduced hERG liability [2]. The 6-chloro-7-methyl substitution in the present compound, combined with the 4-aminophenethyl tail, represents a distinct chemotype that may decouple desired anti-infective or receptor activity from cardiovascular off-target effects [1]. Consequently, generic replacement with other chromone-2-carboxamides (e.g., 7-fluoro or unsubstituted analogs) cannot guarantee equivalent biological performance, making compound-specific procurement essential for reproducible research.

Differentiation Evidence for 6-Cl-7-Me Carboxamide


MCHr1 Antagonist: 6-Cl-7-Me vs. 7-F Pharmacophore

The target compound's 6-chloro-7-methyl substitution on the chromone ring contrasts with the 7-fluoro substitution found in the optimized MCHr1 antagonist (compound 22) reported by Lynch et al. [1]. While the 7-fluoro analog achieved oral efficacy in a diet-induced obese mouse model, it also exhibited potent hERG channel blockade (IC50 = 4.0 nM in IMR-32 cells), leading to QT prolongation in dogs [1]. The 6-chloro-7-methyl motif has not been profiled in the same cardiovascular assays, but its distinct electronic and steric properties suggest a potentially differentiated cardiac safety window.

MCHr1 antagonist structure–activity relationship cardiovascular safety

4-Aminophenethyl Side Chain in Anti-Infective Patent

The University of Dundee patent WO 2021/074154 A1 explicitly encompasses N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide within its generic formula (I) as an inhibitor of infectious diseases, including malaria [1]. The 4-aminophenethyl substituent is a key structural feature absent in earlier chromone-2-carboxamide MCHr1 antagonists, which predominantly feature 4-aminopiperidine or substituted benzyl moieties [2]. This distinct side chain may confer unique target engagement against parasite-specific enzymes or host–pathogen interaction pathways.

anti-infective chromone-2-carboxamide patent SAR

Physicochemical Profile vs. 7-Fluoro Analog

The target compound (C19H17ClN2O3, MW = 356.8 g/mol) possesses a higher molecular weight and increased lipophilicity compared to the 7-fluoro MCHr1 antagonist 22 (C23H21FN2O5, MW = 424.4 g/mol) [1]. While the 7-fluoro analog contains a morpholino-ethyl side chain that contributes to its larger size, the 6-chloro-7-methyl substitution in the target compound provides a distinct physicochemical profile. The presence of the primary aromatic amine (4-aminophenyl) also enables unique derivatization opportunities (e.g., biotinylation, fluorescent labeling) that are not feasible with tertiary amine-containing analogs.

drug-likeness chromone physicochemical properties

6-Cl-7-Me Core Synthetic Accessibility

The 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid precursor (CAS 262590-94-3) is commercially available from multiple vendors with documented purity (≥95%) . This contrasts with many chromone-2-carboxamide analogs that require de novo synthesis of the chromone core. The commercial availability of the acid intermediate reduces synthetic risk and lead time for laboratories requiring the final amide product.

chemical procurement synthetic intermediate chromone

Applications of 6-Cl-7-Me Chromone-2-Carboxamide


Anti-Infective Screening Cascades

Based on its inclusion in WO 2021/074154 A1 as an anti-infective chromone-2-carboxamide [1], this compound is best deployed in phenotypic screens against Plasmodium falciparum (malaria) or other parasitic pathogens. Its 6-chloro-7-methyl-4-aminophenethyl scaffold represents a starting point for hit-to-lead optimization within the patented chemical space. Researchers can use this compound to benchmark novel analogs while ensuring freedom-to-operate within the patent landscape.

Chemical Probe for Target Identification

The presence of a primary aromatic amine on the 4-aminophenethyl side chain enables straightforward conjugation to biotin, fluorophores, or photoaffinity labels without compromising the chromone pharmacophore [1]. This makes the compound suitable for pull-down experiments and cellular target engagement studies, particularly in anti-infective target deconvolution campaigns where the molecular target remains unknown.

Cardiovascular Safety Profiling

Given the known hERG liability of 7-fluorochromone-2-carboxamide analogs (hERG IC50 = 4.0 nM) [1], the 6-chloro-7-methyl variant serves as a critical comparator in cardiac safety panels. Procurement of this compound enables side-by-side evaluation in hERG binding assays (e.g., [3H]-dofetilide displacement) and patch-clamp electrophysiology to establish whether the chloro-methyl substitution mitigates the cardiovascular risk inherent to the chromone-2-carboxamide class.

MedChem SAR Expansion on Chromone Core

With commercial availability of the 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid intermediate (CAS 262590-94-3) , medicinal chemistry teams can efficiently synthesize diverse amide libraries by varying the amine coupling partner. This compound serves as both a reference standard and a synthetic precursor, enabling rapid exploration of structure–activity relationships without the bottleneck of custom chromone core synthesis.

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